2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPAHCCVRWJOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline to form 2-chloro-N-(4-methoxyphenyl)benzamide.
Introduction of the Morpholinoethyl Group: The intermediate is then reacted with morpholine and an appropriate alkylating agent, such as ethyl bromide, under controlled conditions to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Physicochemical Properties of Selected Benzamide Derivatives
Key Research Findings and Implications
Substituent-Driven Bioactivity :
- Chlorine and methoxy groups enhance lipophilicity and target binding, as seen in anticoagulant and enzyme-inhibiting analogs .
- Morpholine rings contribute to solubility and pharmacokinetic profiles, critical for CNS-targeting compounds (e.g., UR-12 in ) .
Thermal Stability : Pyrimidine-containing analogs (e.g., 18 ) exhibit higher melting points (147–149°C) than simpler benzamides, suggesting improved crystallinity .
Unmet Potential: The target compound’s combination of 4-methoxyphenyl and morpholinoethyl groups remains underexplored.
Biological Activity
2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of Intermediate : The reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline yields 2-chloro-N-(4-methoxyphenyl)benzamide.
- Introduction of Morpholinoethyl Group : This intermediate is subsequently reacted with morpholine and an alkylating agent, typically ethyl bromide, to introduce the morpholinoethyl moiety.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to inflammation and cancer cell proliferation, suggesting potential anti-inflammatory and anticancer properties.
- Biochemical Probe : The compound is under investigation as a biochemical probe for studying enzyme interactions and protein functions, which could provide insights into cellular mechanisms and disease pathology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that benzamide derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression .
- Case Study : A related compound was tested in vitro against various cancer cell lines, showing a dose-dependent inhibition of cell growth, particularly in breast cancer models .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been highlighted in preliminary studies. By inhibiting specific inflammatory pathways, it may reduce the severity of inflammatory diseases.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)benzamide | Lacks morpholinoethyl group | Limited reactivity |
| 2-chloro-N-(4-methoxyphenyl)nicotinamide | Contains nicotinamide group | Different chemical properties |
| 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine | Quinazolin-4-amine group | Distinct biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxylic acid group, enabling amide bond formation with the amine-containing intermediate. Reaction conditions (e.g., -50°C for reagent stability) and purification steps (e.g., column chromatography) are critical .
- Characterization : Confirmation of structure requires IR (to identify amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (to verify methoxy protons at δ ~3.8 ppm and morpholine ring protons), and elemental analysis (to validate C, H, N composition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
